molecular formula C16H21Cl2N B1372247 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride CAS No. 1171506-69-6

4-(Adamantan-1-yl)-2-chloroaniline hydrochloride

Cat. No.: B1372247
CAS No.: 1171506-69-6
M. Wt: 298.2 g/mol
InChI Key: IUVHHMOIVXAEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is a compound with the CAS Number: 7123-77-5 . It has a molecular weight of 263.81 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation .


Molecular Structure Analysis

The 3D structure of similar compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to explore the properties of these compounds, free from the influence of the crystal field .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical and Chemical Properties Analysis

The compound has a melting point range of 160-163°C . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

  • Synthesis and Biological Activities : Compounds derived from 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride, including thiosemicarbazones and N-(adamantan-1-yl)carbothioamides, have shown broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).

Antimicrobial and Hypoglycemic Activities

  • Adamantane-Isothiourea Hybrid Derivatives : Adamantane-isothiourea hybrids, related to this compound, displayed potent antibacterial activity and notable hypoglycemic effects in diabetic rats (Al-Wahaibi et al., 2017).

Synthesis of Pharmaceutical Intermediates

  • Pharmaceutical Intermediate Synthesis : this compound is used in synthesizing pharmaceutical intermediates, such as N-(4-chlorophenyl)-1-adamantanecarboxamide, with applications in bifunctional pharmaceuticals (You, 2007).

Structural Analysis and Inhibitor Design

  • Structural Analysis for Drug Design : The crystal structure and Hirshfeld surface analysis of adamantane-derivatives reveal insights for designing inhibitors, especially in the context of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) (Al-Wahaibi et al., 2019).

Antimycobacterial Activity

  • Antituberculosis Agents : Certain derivatives exhibit antimycobacterial activities against drug-sensitive Mycobacterium tuberculosis strains, showing promise in tuberculosis treatment (Nayyar et al., 2007).

Crystal and Molecular Structure Analysis

  • Molecular Structure Characterization : Adamantyl derivatives have been characterized for their crystal and molecular structures, aiding in understanding their interactions and potential applications (Petrović Peroković et al., 2013).

COVID-19 Research

  • Inhibitory Activity Against COVID-19 : Adamantane-isothiourea derivatives have been studied for their potential inhibitory potency against SARS-CoV-2 proteins, contributing to the search for effective COVID-19 treatments (Jovanovic et al., 2021).

Synthesis of New Chemical Entities

  • Development of Novel Compounds : The Friedländer condensation method has been used to develop new 4-(Adamantan-1-yl)quinoline derivatives, expanding the chemical diversity of adamantane-related compounds (Kozubková et al., 2012).

Antiproliferative and Proapoptotic Activity

  • Atypical Retinoids with Adamantane Moieties : Adamantane-containing biphenyl-4-ylacrylic acids have been explored for their antiproliferative and proapoptotic activities, showing potential in cancer treatment (Cincinelli et al., 2005).

Compatibility with Pharmaceutical Excipients

  • Interaction with Drug Formulation Excipients : Studies on the thermal behavior and compatibility of adamantane derivatives with pharmaceutical excipients provide valuable information for drug formulation processes (Vlase et al., 2017).

Anti-Inflammatory Potential

  • Potential Anti-Inflammatory Agents : Novel adamantane derivatives have been investigated for their anti-inflammatory potential, contributing to the development of new therapeutic agents (Al-Tamimi et al., 2014).

Crystallographic and Theoretical Investigations

  • Crystallographic Studies for Drug Design : In-depth crystallographic analyses of adamantane derivatives provide insights into weak non-covalent interactions, aiding in chemotherapeutic drug design (Al-Omary et al., 2020).

Mechanism of Action

While the specific mechanism of action for 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is not available, similar compounds have shown significant anti-Dengue Virus serotype 2 activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 .

Future Directions

Adamantane derivatives are a promising area of research in the field of medicinal chemistry. Their high reactivity makes them suitable as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Properties

IUPAC Name

4-(1-adamantyl)-2-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN.ClH/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16;/h1-2,6,10-12H,3-5,7-9,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVHHMOIVXAEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
Reactant of Route 4
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
Reactant of Route 6
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.